molecular formula C14H13ClN2OS B2870468 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 338414-64-5

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2870468
CAS No.: 338414-64-5
M. Wt: 292.78
InChI Key: RJIULOFFGAUSNL-BQYQJAHWSA-N
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Description

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIULOFFGAUSNL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with dimethylaminoacetone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
  • Molecular Formula : C₁₄H₁₃ClN₂OS
  • Molecular Weight : 292.78 g/mol
  • CAS Registry Number : 338414-64-5
  • Synonyms: Includes (E)-1-[2-(4-chlorophenyl)thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one and variations across languages .
  • Purity: >95% (MDL No. MFCD00974303) .

Structural Features :

  • A conjugated enone system (2-propen-1-one) linked to a 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a dimethylamino group at position 2.
  • The (E)-isomer is confirmed by IUPAC nomenclature .
Structural Analogues and Key Differences
Compound Name / ID Molecular Formula Substituents / Modifications Biological Activity / Notes References
Target Compound C₁₄H₁₃ClN₂OS 4-Chlorophenyl on thiazole; dimethylamino group on enone No direct activity data in evidence; structural similarity suggests antimicrobial potential.
1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one C₁₄H₁₃ClN₂OS 3-Chlorophenyl instead of 4-chlorophenyl Meta-substitution may reduce steric hindrance in binding interactions.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazol-1-yl)thiazole (Compound 5) C₁₈H₁₂F₂N₄S Fluorophenyl groups on thiazole and pyrazole; dihydro-pyrazole core Isostructural (triclinic symmetry); planar conformation enhances crystallinity.
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate C₁₃H₁₁ClN₂O₃S₂ Thiazolidinone ring replaces thiazole; ester group Exhibits anti-Toxoplasma gondii activity ; thiazolidinone enhances metabolic stability.
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one C₈H₉N₃O Pyrazine ring replaces thiazole; lacks chlorophenyl group Structural simplicity may reduce target specificity.
(E)-3-(Dimethylamino)-1-{3-[3-(trifluoromethyl)phenyl]-oxazol-5-yl}-2-propen-1-one C₁₅H₁₂F₃N₂O₂ Oxazole instead of thiazole; trifluoromethylphenyl group Oxazole’s lower electronegativity vs. thiazole alters electronic properties.
5-(4-Chlorophenyl)-3-(2-thienyl)-pyrazoline derivatives C₁₃H₁₀ClN₃S Pyrazoline core; thienyl and chlorophenyl substituents Synthesized via Claisen-Schmidt condensation; antimicrobial activity noted.
Key Structural and Functional Comparisons

Heterocyclic Core Modifications: Thiazole vs. Oxazole/Thiazolidinone:

  • Thiazole (in target compound) offers sulfur-mediated π-stacking and moderate electronegativity. Oxazole () reduces steric bulk but decreases polarity, while thiazolidinone () introduces a saturated ring, enhancing stability but reducing conjugation . Pyrazine vs. Thiazole: Pyrazine () lacks sulfur, reducing metal-binding capacity but increasing nitrogen-based hydrogen bonding .

Substituent Effects :

  • Chlorophenyl Position : 4-Chlorophenyl (target) maximizes para-substitution benefits (e.g., improved binding in aromatic interactions) compared to 3-chlorophenyl (), which may alter steric and electronic profiles .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity () increases polarity and metabolic resistance but may reduce lipophilicity compared to chlorine .

Biological Activity Trends: Thiazolidinone derivatives () show anti-parasitic activity, while pyrazoline-thiophene hybrids () exhibit broad-spectrum antimicrobial effects, particularly against fungi (e.g., Aspergillus niger) .

Synthetic Methodologies: Common routes include Claisen-Schmidt condensation () for chalcone intermediates and thia-Michael addition () for thiazolidinones. The target compound likely follows similar protocols .

Physical and Chemical Property Analysis
Property Target Compound 3-Chlorophenyl Analogue () Thiazolidinone Derivative ()
Molecular Weight 292.78 292.78 354.89
Polar Surface Area ~70 Ų ~70 Ų ~90 Ų
Solubility Moderate (enone + amine) Similar Low (ester + thiazolidinone)
Melting Point Not reported Not reported 160–165°C (DMF crystals)

Biological Activity

The compound 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one , also known by its CAS number 308088-08-6, is a thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C15H15ClN2OS
  • Molecular Weight : 306.81 g/mol
  • Chemical Structure : The compound features a thiazole ring substituted with a 4-chlorophenyl group and a dimethylamino propenone moiety.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Reference Drug IC50 Reference (µM)
A4311.22Osimertinib11.29
A5499.95Erlotinib7.26
H197511.66Gefitinib10.41

These results suggest that the compound's activity is comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and upregulating pro-apoptotic factors.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. Modifications to the thiazole ring and the aromatic substituents can significantly impact its biological activity.

Key Findings:

  • Substitution on the thiazole ring enhances binding affinity to target proteins.
  • The presence of electron-withdrawing groups like chlorine increases potency against cancer cells.
  • Dimethylamino substitution is critical for maintaining solubility and bioavailability .

Case Studies

Several studies have investigated the biological impact of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of approximately 9.95 µM.
  • Breast Cancer Research : Another study focused on MDA-MB-231 breast cancer cells, revealing that the compound inhibited proliferation effectively compared to standard treatments like lapatinib .

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